molecular formula C16H16ClNO4 B5772770 N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B5772770
M. Wt: 321.75 g/mol
InChI Key: KWUNEOFGOXMFSK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound has a unique structure, which makes it an attractive target for drug discovery. In

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits JAKs by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine and growth factor signaling. N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to be selective for JAK2 and JAK3, but also has some activity against JAK1.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have a variety of effects on cells and tissues. In cancer cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide can modulate cytokine production and inhibit inflammation. In animal models, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK2 and JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide research. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the combination of JAK inhibitors with other therapies, such as chemotherapy or immunotherapy. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide could be used as a tool to study the role of JAK-STAT signaling in various diseases, including cancer and autoimmune disorders.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs can modulate the immune response and has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(17)9-12(13)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNEOFGOXMFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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